N,N'-bis(3,4-dimethoxybenzyl)sulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

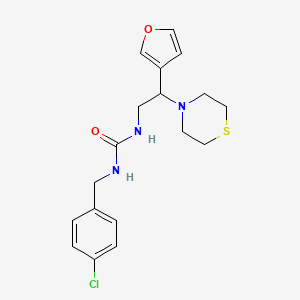

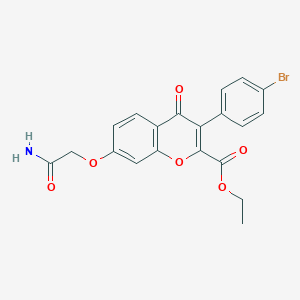

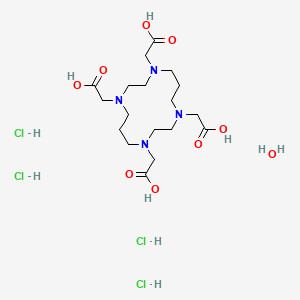

“N,N’-bis(3,4-dimethoxybenzyl)sulfamide” is a chemical compound with the molecular formula C18H24N2O6S and a molecular weight of 396.46 . It is also known by other synonyms such as “(3,4-dimethoxyphenyl)methylmethyl]sulfamoyl})amine” and "Sulfamide, N,N’-bis[(3,4-dimethoxyphenyl)methyl]-" .

Synthesis Analysis

The synthesis of “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” involves the use of solanesol as a raw material . Solanesol is a long-chain polyisoprenoid alcohol compound with nine isoprene units, primarily extracted from solanaceous crops, particularly tobacco leaves . The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .Molecular Structure Analysis

The molecular structure of “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” is characterized by the presence of two 3,4-dimethoxybenzyl groups attached to a sulfamide moiety . The 3,4-dimethoxybenzyl group acts as a solubilizing protective group .Chemical Reactions Analysis

The 3,4-dimethoxybenzyl group in “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” can be removed by hydrogenolysis . This group is more labile than the p-methoxybenzyl group .Scientific Research Applications

1. Solubilizing Protective Group for Thiol Moiety The 3,4-dimethoxybenzyl group, a component of N,N’-bis(3,4-dimethoxybenzyl)sulfamide, can act as a solubilizing protective group for the thiol moiety. This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .

Formation of Self-Assembled Monolayers (SAMs)

The 3,4-dimethoxybenzyl group can be used in the formation of self-assembled monolayers (SAMs) of aromatic thiolates. These SAMs are frequently used in a wide range of applications .

3. Synthesis of Extended Aromatic Thiolate Monolayers The 3,4-dimethoxybenzyl group can be used in the in situ deprotection/deposition of extended aromatic thiolate monolayers .

Coordination with Platinum Complexes

N,N’-bis(3,4-dimethoxybenzyl)sulfamide can be used in the synthesis of platinum complexes. The platinum atom is coordinated in square planar arrangements by two chloride ions in a trans-configuration, the N-formyl-N,N’-bisaryltrimethylenediamine nitrogen atom .

Crystal Stabilization

N,N’-bis(3,4-dimethoxybenzyl)sulfamide can contribute to crystal stabilization through extensive three-dimensional networks of hydrogen bonds, C-H…π and π…π interactions .

6. Fuel for Microbial Fuel Cell (MFC) 3,4-Dimethoxybenzyl alcohol, a derivative of N,N’-bis(3,4-dimethoxybenzyl)sulfamide, can be used as the fuel of the microbial fuel cell (MFC) to generate power .

Mechanism of Action

While the specific mechanism of action for “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” is not explicitly mentioned in the search results, it is noted that solanesol, a key intermediate in its synthesis, possesses antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anti-ulcer activities . Solanesol derivatives also have antioxidant and antitumor activities .

Safety and Hazards

properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methylsulfamoyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6S/c1-23-15-7-5-13(9-17(15)25-3)11-19-27(21,22)20-12-14-6-8-16(24-2)18(10-14)26-4/h5-10,19-20H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGQMEREWGOIAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(3,4-dimethoxybenzyl)sulfamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2858361.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-piperidinecarboxamide](/img/structure/B2858363.png)

![2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B2858365.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2858373.png)

![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2858378.png)